molecular formula C7H2BrClF4 B8247266 2-Bromo-4-chloro-6-fluorobenzotrifluoride

2-Bromo-4-chloro-6-fluorobenzotrifluoride

Cat. No.: B8247266
M. Wt: 277.44 g/mol
InChI Key: PWCRFEYOZSOFEB-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-fluorobenzotrifluoride is a halogenated aromatic compound characterized by a trifluoromethyl (-CF₃) group and three halogen substituents (Br, Cl, F) at positions 2, 4, and 6 on the benzene ring. This arrangement confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances electronegativity and metabolic stability, while the halogens influence reactivity and intermolecular interactions.

Properties

IUPAC Name

1-bromo-5-chloro-3-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4/c8-4-1-3(9)2-5(10)6(4)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCRFEYOZSOFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-4-chloro-6-fluorobenzotrifluoride typically involves multi-step organic reactions. One common method is the halogenation of a trifluoromethyl-substituted benzene derivative. The process may include:

Chemical Reactions Analysis

2-Bromo-4-chloro-6-fluorobenzotrifluoride undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-4-chloro-6-fluorobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzotrifluoride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Physicochemical Data
Property This compound 5-Bromo-2-chlorobenzotrifluoride 4-Bromo-2-fluoro-6-methylbenzoic acid
Melting Point (°C) Not reported Not reported 150–152
Boiling Point (°C) Not reported Not reported Not reported
Solubility in Water Low Low Moderate (due to -COOH)
LogP (Partition Coefficient) ~3.5 (estimated) ~3.2 (estimated) ~2.8

Biological Activity

Chemical Identity and Structure
2-Bromo-4-chloro-6-fluorobenzotrifluoride, with the molecular formula C₇H₃BrClF₃, is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring. This unique combination of halogens contributes to its potential biological activity, influencing properties such as lipophilicity and reactivity.

Synthesis
The synthesis of this compound typically involves multi-step reactions that include halogenation processes. The presence of multiple halogens allows for various substitution reactions, making it a valuable intermediate in organic synthesis and pharmaceuticals.

Comparative Biological Activity

The table below summarizes the biological activities of structurally related compounds:

Compound NameBiological ActivityNotes
2-Bromo-4-fluorobenzotrifluorideAntimicrobial, antifungalSimilar halogen structure enhances activity
2-Bromo-5-fluorobenzotrifluorideAntimicrobial potentialReactive bromine can be substituted easily
3-Bromo-4-chlorobenzotrifluorideAntifungalDifferent substitution pattern affects efficacy

Case Studies

  • Antimicrobial Studies : Research indicates that compounds with bromine and fluorine substitutions can exhibit enhanced antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains.
  • Pharmacological Applications : Certain derivatives have been explored for their potential in drug development due to their ability to interact with biological targets effectively. The trifluoromethyl group is known to influence metabolic stability and bioavailability.
  • Toxicological Assessments : Compounds with similar halogenated structures have been evaluated for toxicity. The presence of bromine and chlorine can lead to irritant effects, necessitating careful handling in laboratory settings.

Recent Developments

Recent literature highlights the importance of fluorinated compounds in medicinal chemistry. The incorporation of fluorine is often associated with improved pharmacokinetic properties. Studies have shown that the presence of fluorinated groups can enhance binding affinity to biological targets.

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